molecular formula C11H17F3N2O B2502484 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856057-21-0

5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2502484
CAS RN: 1856057-21-0
M. Wt: 250.265
InChI Key: WDWUCMSRLUPIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, also known as TFP, is a synthetic compound used in scientific research. It has gained attention due to its unique structure and potential for various applications. In

Mechanism of Action

5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole binds to the active site of certain enzymes and proteins, inhibiting their function. It has been shown to selectively bind to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole also binds to the estrogen receptor alpha (ERα), a protein involved in breast cancer development.
Biochemical and Physiological Effects:
5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to have anti-inflammatory effects by inhibiting COX-2 activity. It has also been shown to have anti-cancer effects by inhibiting ERα activity. 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential use in treating breast cancer and reducing inflammation in diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its selectivity for certain enzymes and proteins. This allows for more precise targeting and studying of specific pathways and functions. However, 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be expensive to synthesize and may have limited availability, making it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole research. One area of interest is in developing new drugs that target specific enzymes and proteins using 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole as a model. 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole may also have potential for use in other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
In conclusion, 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic compound with unique properties and potential for various scientific research applications. Its selectivity for certain enzymes and proteins make it a valuable tool for studying protein function and interactions. Further research is needed to fully understand the potential of 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole and its limitations.

Synthesis Methods

5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be synthesized through a multi-step process involving the reaction of 3,3,3-trifluoropropyl bromide with isobutyraldehyde, followed by a reaction with hydrazine. The resulting product is then treated with paraformaldehyde and acetic acid to yield 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.

Scientific Research Applications

5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been used in various scientific research studies due to its ability to selectively bind to certain proteins and enzymes. It has been used in the development of new drugs and as a tool for studying protein function and interactions. 5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.

properties

IUPAC Name

5-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O/c1-9(2)7-17-8-10-3-5-15-16(10)6-4-11(12,13)14/h3,5,9H,4,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWUCMSRLUPIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=CC=NN1CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.